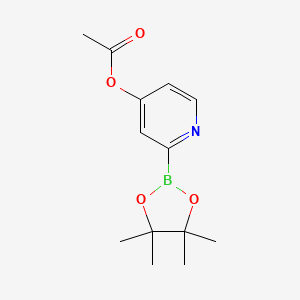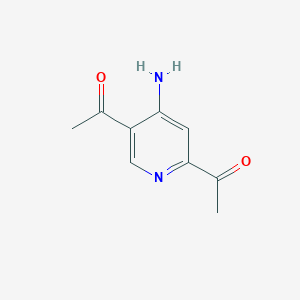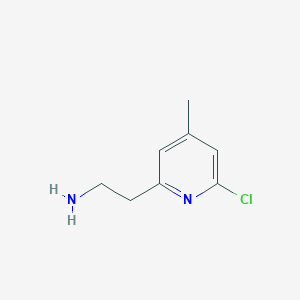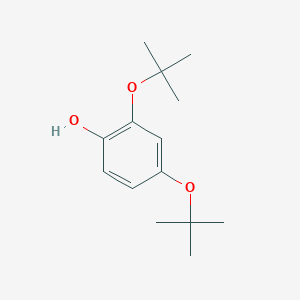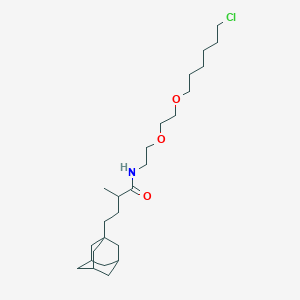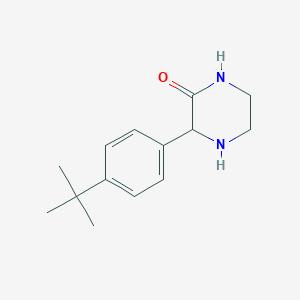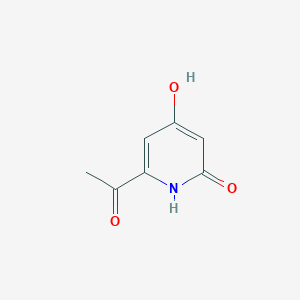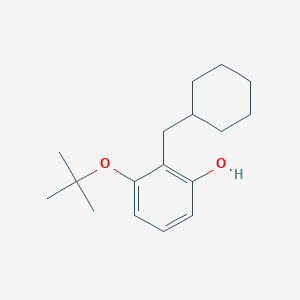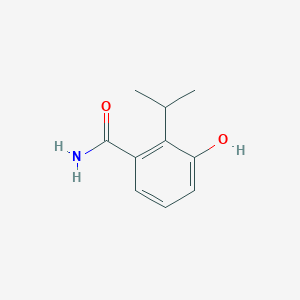
3-Hydroxy-2-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a hydroxy group at the third position and an isopropyl group at the second position, along with an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE can be achieved through several methods. One common approach involves the direct condensation of 3-hydroxybenzoic acid with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane under mild conditions .
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including 3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE, often involves the use of green chemistry principles. For instance, the reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method offers advantages such as reduced reaction times, high yields, and eco-friendly processes .
Análisis De Reacciones Químicas
Types of Reactions
3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst
Major Products Formed
Oxidation: Formation of 3-oxo-2-(propan-2-yl)benzamide or 3-carboxy-2-(propan-2-yl)benzamide.
Reduction: Formation of 3-hydroxy-2-(propan-2-yl)aniline.
Substitution: Various substituted benzamides depending on the electrophile used
Aplicaciones Científicas De Investigación
3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The hydroxy group can form hydrogen bonds with target proteins, while the amide group can participate in various interactions, including hydrogen bonding and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxybenzamide: Lacks the isopropyl group, leading to different chemical and biological properties.
2-Isopropylbenzamide: Lacks the hydroxy group, affecting its reactivity and interactions.
3-Hydroxy-2-methylbenzamide: Similar structure but with a methyl group instead of an isopropyl group
Uniqueness
3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE is unique due to the presence of both the hydroxy and isopropyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
3-hydroxy-2-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-6(2)9-7(10(11)13)4-3-5-8(9)12/h3-6,12H,1-2H3,(H2,11,13) |
Clave InChI |
VPDDOJMXLIJDBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC=C1O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



